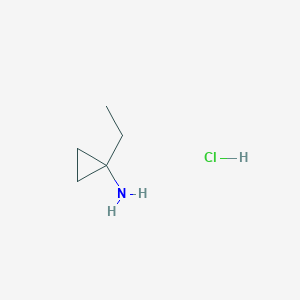

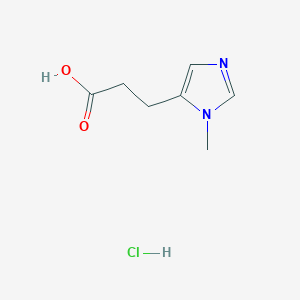

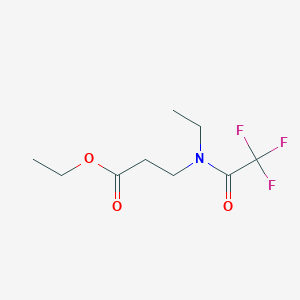

![molecular formula C8H12N4 B1493015 (1-Ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamin CAS No. 2090868-39-4](/img/structure/B1493015.png)

(1-Ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamin

Übersicht

Beschreibung

“(1-ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine” is a chemical compound that has gained significant interest in the research community. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

Imidazole was first synthesized by glyoxal and ammonia . The synthesis of imidazole derivatives involves various synthetic routes . For instance, Hadizadeh et al. synthesized a derivative of imidazole and evaluated it for antihypertensive potential in rats . Another study reported the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases .Molecular Structure Analysis

The molecular structure of imidazole contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole is amphoteric in nature, meaning it shows both acidic and basic properties . A study reported the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases .Wissenschaftliche Forschungsanwendungen

Krebsforschung: c-Met-Inhibition

Volitinib: , ein Derivat der Imidazo[1,2-b]pyrazol-Klasse, wurde als potenter und selektiver Inhibitor des mesenchymal-epithelialen Übergangsfaktors (c-Met) identifiziert, der an der Entstehung von Krebs beteiligt ist . Die Inhibition von c-Met kann verhindern, dass Krebszellen metastasieren, wodurch Verbindungen wie Volitinib für die Entwicklung neuer Krebstherapien wertvoll werden.

Organische Synthese: Vielseitiges Gerüst

Das Imidazo[1,2-b]pyrazol-Gerüst dient als vielseitiger Baustein in der organischen Synthese . Seine Reaktivität ermöglicht die Herstellung einer Vielzahl von Derivaten mit potenziellen biologischen Aktivitäten, was den Weg für die Entwicklung neuer Medikamente und Therapeutika ebnet.

Arzneimittel-Löslichkeit: Indol-Isoster

Das Imidazo[1,2-b]pyrazol-Ringsystem wurde als nicht-klassisches Isoster für den Indolring verwendet, der in vielen Medikamenten vorkommt . Dieser Austausch kann die Löslichkeit von Verbindungen in wässrigen Medien deutlich verbessern, was für die Arzneimittelformulierung und -bioverfügbarkeit entscheidend ist.

Zentrales Nervensystem: Medizinische Bedeutung

Derivate von Imidazo[1,2-b]pyrazol haben im zentralen Nervensystem (ZNS) eine medizinische Bedeutung gezeigt . Diese Verbindungen können mit verschiedenen ZNS-Zielen interagieren und bieten therapeutisches Potenzial für neurologische Erkrankungen.

Verdauungssystem: Therapeutische Anwendungen

Die biochemischen Eigenschaften von Imidazo[1,2-b]pyrazol-Derivaten erstrecken sich auch auf das Verdauungssystem . Ihre Wechselwirkung mit Verdauungsenzymen und -rezeptoren kann zur Entwicklung von Behandlungen für gastrointestinale Erkrankungen führen.

Entzündungshemmende Eigenschaften

Imidazo[1,2-b]pyrazol-Verbindungen haben entzündungshemmende Wirkungen gezeigt . Durch die Modulation von Entzündungswegen könnten diese Derivate zur Behandlung einer Reihe von entzündlichen Erkrankungen eingesetzt werden.

Wirkmechanismus

Target of Action

Imidazole-containing compounds are known for their broad range of chemical and biological properties . They have been found to interact with a variety of biological targets, including various enzymes and receptors, depending on their specific structures .

Mode of Action

The mode of action of imidazole-containing compounds can vary widely, depending on the specific compound and its target. For example, some imidazole derivatives have been found to inhibit certain enzymes, while others may act as agonists or antagonists at various receptors .

Biochemical Pathways

Imidazole-containing compounds can affect a variety of biochemical pathways. For example, some imidazole derivatives have been found to have antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Pharmacokinetics

The pharmacokinetic properties of imidazole-containing compounds, including absorption, distribution, metabolism, and excretion (ADME), can vary widely depending on the specific compound. These properties can significantly impact the bioavailability of the compound .

Result of Action

The molecular and cellular effects of imidazole-containing compounds can vary widely, depending on the specific compound and its mode of action. For example, an imidazole derivative that acts as an enzyme inhibitor might result in decreased activity of that enzyme, while one that acts as a receptor antagonist might prevent the normal signaling through that receptor .

Action Environment

The action, efficacy, and stability of imidazole-containing compounds can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other substances .

Zukünftige Richtungen

Imidazole and its derivatives have become an important synthon in the development of new drugs . The future directions in this field may involve the development of new imidazole derivatives with improved biological activities and the exploration of their potential applications in pharmaceutical, agrochemical, and material science applications .

Biochemische Analyse

Biochemical Properties

(1-ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, which are crucial for cell signaling pathways . Additionally, (1-ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine can bind to specific proteins, altering their conformation and activity. These interactions can lead to changes in cellular processes, such as gene expression and metabolism.

Cellular Effects

The effects of (1-ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, such as the MAPK and PI3K/Akt pathways . These pathways are essential for cell growth, differentiation, and survival. Furthermore, (1-ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine can affect gene expression by interacting with transcription factors and other regulatory proteins. This can lead to changes in cellular metabolism, including alterations in glucose uptake and ATP production.

Molecular Mechanism

At the molecular level, (1-ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine exerts its effects through various mechanisms. One key mechanism is the binding interaction with specific biomolecules, such as enzymes and receptors . This binding can result in enzyme inhibition or activation, depending on the target. For example, (1-ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine has been shown to inhibit kinases, leading to the suppression of downstream signaling pathways. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

The effects of (1-ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine can change over time in laboratory settings. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . In vitro studies have shown that (1-ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine remains stable under physiological conditions for extended periods. Its degradation products can also have biological activity, which may contribute to the observed effects. In vivo studies have demonstrated that the compound’s effects on cellular processes, such as gene expression and metabolism, can persist over time, indicating potential long-term benefits or adverse effects.

Dosage Effects in Animal Models

The effects of (1-ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine vary with different dosages in animal models. At low doses, this compound can modulate cellular processes without causing significant toxicity . At higher doses, (1-ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, and further increases in dosage lead to adverse effects. These findings highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing toxicity.

Metabolic Pathways

(1-ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites. These metabolites can further interact with other metabolic pathways, influencing the overall metabolic profile of the cell. Additionally, (1-ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine can affect the levels of key metabolites, such as glucose and ATP, by modulating enzyme activity and gene expression.

Transport and Distribution

The transport and distribution of (1-ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by transporters, such as ABC transporters, which regulate its intracellular concentration. Once inside the cell, (1-ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine can bind to proteins that facilitate its distribution to specific cellular compartments. This localization is crucial for the compound’s activity, as it ensures that it reaches its target biomolecules.

Subcellular Localization

The subcellular localization of (1-ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine plays a critical role in its activity and function . This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, (1-ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine may be localized to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, it may be targeted to the mitochondria, where it can influence cellular metabolism by interacting with mitochondrial enzymes and proteins.

Eigenschaften

IUPAC Name |

(1-ethylimidazo[1,2-b]pyrazol-6-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4/c1-2-11-3-4-12-8(11)5-7(6-9)10-12/h3-5H,2,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASNNCAGODLVZDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN2C1=CC(=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

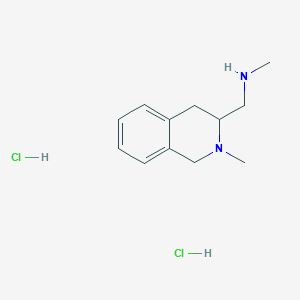

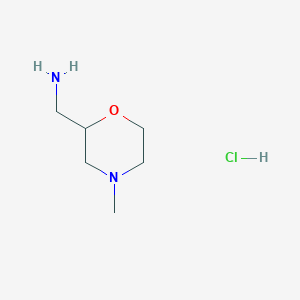

![[(2R)-1-[1-(3-chlorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]pyrrolidin-2-yl]methanol](/img/structure/B1492933.png)

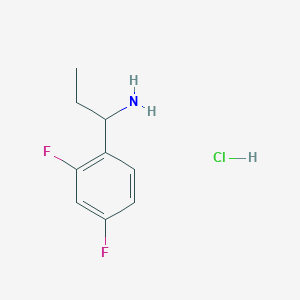

![5-Chloro-6-fluoro-[1,2,3,4]tetrazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B1492940.png)